molecular formula C15H15NO4 B11847590 1-(4-(Benzyloxy)phenyl)-2-nitroethanol

1-(4-(Benzyloxy)phenyl)-2-nitroethanol

Cat. No.: B11847590
M. Wt: 273.28 g/mol
InChI Key: NJIXMPVLVNYPBG-UHFFFAOYSA-N
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Description

1-(4-(Benzyloxy)phenyl)-2-nitroethanol is an organic compound characterized by a benzyloxy group attached to a phenyl ring, which is further connected to a nitroethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzyloxy)phenyl)-2-nitroethanol typically involves the nitration of 1-(4-(benzyloxy)phenyl)ethanol. This can be achieved by reacting the starting material with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Benzyloxy)phenyl)-2-nitroethanol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Chromium trioxide, sulfuric acid.

    Substitution: Sodium hydride, alkyl halides.

Major Products:

    Reduction: 1-(4-(Benzyloxy)phenyl)-2-aminoethanol.

    Oxidation: 1-(4-(Benzyloxy)phenyl)-2-nitroacetone.

    Substitution: Various substituted benzyloxy derivatives.

Scientific Research Applications

1-(4-(Benzyloxy)phenyl)-2-nitroethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(Benzyloxy)phenyl)-2-nitroethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyloxy group may also play a role in modulating the compound’s activity by influencing its binding to target molecules.

Comparison with Similar Compounds

    1-(4-(Benzyloxy)phenyl)-2-aminoethanol: Similar structure but with an amino group instead of a nitro group.

    1-(4-(Benzyloxy)phenyl)-2-nitroacetone: Similar structure but with a carbonyl group instead of a hydroxyl group.

Uniqueness: 1-(4-(Benzyloxy)phenyl)-2-nitroethanol is unique due to the presence of both a nitro group and a hydroxyl group, which allows it to undergo a diverse range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and various research applications.

Properties

Molecular Formula

C15H15NO4

Molecular Weight

273.28 g/mol

IUPAC Name

2-nitro-1-(4-phenylmethoxyphenyl)ethanol

InChI

InChI=1S/C15H15NO4/c17-15(10-16(18)19)13-6-8-14(9-7-13)20-11-12-4-2-1-3-5-12/h1-9,15,17H,10-11H2

InChI Key

NJIXMPVLVNYPBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C[N+](=O)[O-])O

Origin of Product

United States

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